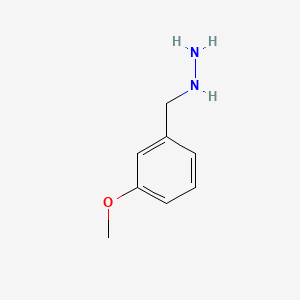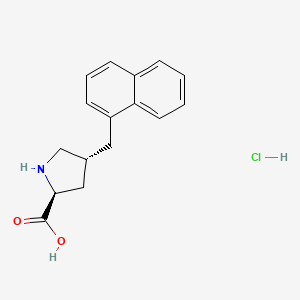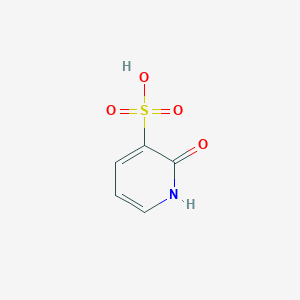
2-(2-Chlorophenyl)cyclohexan-1-one
Vue d'ensemble
Description
2-(2-Chlorophenyl)cyclohexan-1-one, also known as 2-chlorocyclohexanone, is an important chemical intermediate used in the synthesis of various compounds. It is a chlorinated aromatic ketone with a molecular formula of C8H9ClO. 2-Chlorocyclohexanone is an important starting material for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of other compounds, such as dyes, fragrances, and flavors.
Applications De Recherche Scientifique
Synthesis of Ketamine
Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
2-(2-Chlorophenyl)cyclohexan-1-one is used in the synthesis of Ketamine , a drug used in both veterinary and human medicine .
Methods of Application or Experimental Procedures
The synthesis of Ketamine from 2-(2-Chlorophenyl)cyclohexan-1-one involves five steps :
- Finally, the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .
Results or Outcomes
The new and efficient protocol developed for the synthesis of ketamine using hydroxy ketone intermediate has several advantages over the common reported ones for the synthesis of ketamine. These include no need to use toxic bromine, high reaction yields, and use of commercially available and safe materials .
Identification of Ketamine Analogues
Scientific Field
This application is in the field of Forensic Science .
Summary of the Application
2-(2-Chlorophenyl)cyclohexan-1-one is used in the study of mass spectrometry fragmentation patterns for rapid screening and structure identification of Ketamine analogues in illicit powders .
Methods of Application or Experimental Procedures
The study involves the systematic investigation of eight ketamine analogues by GC-QTOF/MS and LC-Q-Orbitrap MS/MS with the positive mode of electrospray ionization .
Results or Outcomes
The study summarizes the MS fragmentation patterns of ketamine analogues according to high-resolution MS data. The α-cleavage of carbon bond C1-C2 in the cyclohexanone moiety and further losses of CO, methyl radical, ethyl radical, and propyl radical are the characteristic fragmentation pathways of ketamine analogues in EI-MS mode .
Synthesis of 2-Amino-2-(4-chlorophenyl)cyclohexan-1-one
Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
2-(2-Chlorophenyl)cyclohexan-1-one is used in the synthesis of 2-Amino-2-(4-chlorophenyl)cyclohexan-1-one , a compound that can be used as a building block in the synthesis of various pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis of 2-Amino-2-(4-chlorophenyl)cyclohexan-1-one from 2-(2-Chlorophenyl)cyclohexan-1-one involves a reaction with unsym.-dimethylhydrazine in ethanol. The reaction mixture is heated to 96 °C in a sealed tube for 12 hours. After cooling to room temperature, the reaction mixture is filtered and the solvent is evaporated .
Results or Outcomes
The result of this procedure is the synthesis of 2-Amino-2-(4-chlorophenyl)cyclohexan-1-one.
Synthesis of Ketamine Analogues
Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Summary of the Application
2-(2-Chlorophenyl)cyclohexan-1-one is used in the synthesis of Ketamine analogues . These analogues have been emerging in recent years and are causing severe health and social problems worldwide .
Methods of Application or Experimental Procedures
The synthesis of Ketamine analogues involves changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) of 2-phenyl-2-aminocyclohexanone .
Results or Outcomes
The result of this procedure is the synthesis of various Ketamine analogues. These analogues use 2-phenyl-2-aminocyclohexanone as the basic structure and achieve physiological reactions similar to or even more robust than the prototype of ketamine .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEXWLLNMGAJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402558 | |
| Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)cyclohexan-1-one | |
CAS RN |
91393-49-6 | |
| Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)









![Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1598149.png)

